molecular formula C16H20O3 B12012069 Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate CAS No. 5333-98-2

Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate

Cat. No.: B12012069
CAS No.: 5333-98-2
M. Wt: 260.33 g/mol
InChI Key: PHAAGPQAOYFUBK-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate: is a chemical compound with the following structural formula:

C16H21NO3\text{C}_{16}\text{H}_{21}\text{NO}_3 C16​H21​NO3​

It belongs to the class of esters and is characterized by its bicyclic naphthalene ring system. The compound is also known by other names, such as 4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves esterification of the corresponding carboxylic acid with ethanol. The reaction typically proceeds under acidic conditions, using a strong acid catalyst (such as sulfuric acid). The esterification reaction can be represented as follows:

Carboxylic acid+EthanolEster+Water\text{Carboxylic acid} + \text{Ethanol} \rightarrow \text{Ester} + \text{Water} Carboxylic acid+Ethanol→Ester+Water

Industrial Production::

Chemical Reactions Analysis

Reactivity::

    Oxidation: The carbonyl group in the ester can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The ester can participate in nucleophilic substitution reactions.

    Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to form the carboxylic acid and alcohol.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles (e.g., Grignard reagents, amines).

    Hydrolysis: Acidic or basic conditions (e.g., concentrated HCl, NaOH).

Major Products:: The major products depend on the specific reaction conditions. For example:

  • Oxidation: The ester can be converted to the corresponding carboxylic acid.
  • Reduction: The ester can yield the corresponding alcohol.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: In studies related to enzyme inhibition or receptor binding.

    Medicine: Potential pharmaceutical applications.

    Industry: As an intermediate in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar ester functionalities and naphthalene-based structures exist. the unique combination of the naphthalene ring and the ester group sets Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate apart.

Remember that this compound is primarily used in research and not widely available due to its specialized nature

Properties

CAS No.

5333-98-2

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate

InChI

InChI=1S/C16H20O3/c1-2-19-16(18)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h7-8,11H,2-6,9-10H2,1H3

InChI Key

PHAAGPQAOYFUBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC2=C(CCCC2)C=C1

Origin of Product

United States

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